molecular formula C23H21ClN2O4 B3478287 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide

4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B3478287
M. Wt: 424.9 g/mol
InChI Key: ADNZDIJZPUPWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It is a promising drug candidate for the treatment of cancer and other diseases.

Mechanism of Action

4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide inhibits the NEDD8-activating enzyme (NAE), which is involved in the process of neddylation. Neddylation is a post-translational modification that regulates the activity of proteins by attaching the protein NEDD8 to them. This compound blocks this process, leading to the accumulation of NEDD8-conjugated proteins and the activation of the cullin-RING ligase (CRL) family of ubiquitin ligases. The activation of CRLs leads to the degradation of various proteins, including those involved in cell cycle regulation and DNA damage repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits DNA damage repair and angiogenesis, which are important processes for tumor growth and survival. This compound has been shown to have a broad spectrum of activity against various types of cancer cells, including those that are resistant to conventional chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide is its specificity for NAE, which reduces the risk of off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound can be toxic to normal cells at high doses, which limits its use in clinical settings.

Future Directions

Future research on 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide will focus on several areas. First, further studies are needed to understand the molecular mechanisms underlying this compound's anticancer effects. Second, the development of this compound-based combination therapies with other anticancer agents is an area of active investigation. Third, the identification of biomarkers that predict response to this compound treatment will be important for patient selection. Finally, the optimization of this compound's pharmacokinetic properties and the development of more potent and selective NAE inhibitors will be important for its clinical translation.

Scientific Research Applications

4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of a wide range of cancer cell lines in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer properties, this compound has been studied for its potential in the treatment of other diseases such as viral infections and inflammatory disorders.

Properties

IUPAC Name

4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-15-3-12-21(29-2)20(13-15)26-23(28)16-4-10-19(11-5-16)30-14-22(27)25-18-8-6-17(24)7-9-18/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNZDIJZPUPWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.